molecular formula C10H13ClFNO2 B613018 (R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 201479-09-6

(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B613018
CAS No.: 201479-09-6
M. Wt: 233.67
InChI Key: LIYCRVHARXGJKA-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known to be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular formula of this compound is C11H15ClFNO2 . The InChI code is 1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 247.7 . It is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

1. Immunological Studies

(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride and its derivatives are being researched for their potential immunological applications. Studies have highlighted its role in immunosuppression, specifically its impact on lymphocyte levels and the prolongation of skin allografts in rat models. The immunosuppressive properties of these compounds make them promising candidates for organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).

2. Antimalarial Research

Derivatives of this compound have been synthesized and evaluated for their antimalarial activities. These compounds have demonstrated excellent activity against resistant strains of Plasmodium berghei in mice and show promise in primate models. Their potential as antimalarial agents is significant, especially considering their pharmacokinetic properties that allow for extended protection against infection after oral administration (Werbel et al., 1986).

3. Neurological Research

Compounds structurally similar to this compound have been researched for their potential applications in neurological disorders. For instance, studies have explored the use of RS 67333, a selective 5-HT4 receptor agonist, in enhancing cognitive processes such as learning and memory, indicating potential treatment avenues for cognitive disorders related to aging or neurodegenerative conditions like Alzheimer's disease (Lamirault & Simon, 2001).

4. Imaging and Diagnostic Applications

Research has also been directed toward developing radiolabeled analogs of this compound for imaging purposes. These analogs have shown potential as imaging agents for detecting intracranial neoplasms via positron emission tomography, highlighting their significance in the field of medical diagnostics and imaging (McConathy et al., 2002).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCRVHARXGJKA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705259
Record name Methyl 3-fluoro-D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201479-09-6
Record name Methyl 3-fluoro-D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201479-09-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.